N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This specific 4-ethylamino-6-methylpyrimidine regioisomer (InChI Key VQWHKOBLUINYOD-UHFFFAOYSA-N) is essential for reproducible SAR studies. The defined substitution pattern ensures correct kinase hinge-binding geometry, unlike positional isomers. Use as an HPLC/LC-MS reference standard for pyrimidinylacetamide libraries or as a minimal scaffold negative control in GRK/AT2R assays. The terminal acetamide enables hydrolysis to primary amine for covalent warhead or PROTAC linker attachment. Available at ≥95% purity for confident research outcomes.

Molecular Formula C11H19N5O
Molecular Weight 237.307
CAS No. 1286717-54-1
Cat. No. B2379137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
CAS1286717-54-1
Molecular FormulaC11H19N5O
Molecular Weight237.307
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)NCCNC(=O)C
InChIInChI=1S/C11H19N5O/c1-4-12-10-7-8(2)15-11(16-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16)
InChIKeyVQWHKOBLUINYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide (CAS 1286717-54-1) for Research: Compound Class and Identity


N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide (CAS 1286717-54-1, PubChem CID 52906542) is a synthetic pyrimidine derivative with molecular formula C11H19N5O and molecular weight 237.30 g/mol [1]. It belongs to the 1-pyrimidinylacetamide class, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor antagonism [2]. The compound features a 4-ethylamino-6-methylpyrimidine core linked via an aminoethyl bridge to an acetamide moiety. It is primarily offered by chemical vendors as a research tool, with suggested but unvalidated applications in G protein-coupled receptor kinase (GRK) inhibition and angiotensin II type 2 receptor (AT2R) antagonism studies [3].

Why Generic Substitution of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide Fails: Structural Specificity Matters


Within the 1-pyrimidinylacetamide class, minor structural variations—such as the position of the ethylamino substituent on the pyrimidine ring or the nature of the bridging group—can profoundly alter target engagement and biological activity [1]. Positional isomerism in pyrimidine-based kinase inhibitors is known to affect binding mode and potency; for example, compounds with ethylamino substitution at the 4-position versus the 2-position present different hydrogen-bonding geometries and steric profiles to kinase active sites [2]. Simply substituting a generic pyrimidinylacetamide analog without confirming regioisomeric identity risks confounding experimental outcomes, particularly in structure-activity relationship (SAR) studies where precise positioning of hydrogen bond donors and acceptors is critical [3]. The specific compound (CAS 1286717-54-1) provides a defined 4-ethylamino-6-methyl substitution pattern that is not interchangeable with positional isomers such as N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide [2].

Quantitative Differentiation Evidence for N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide (CAS 1286717-54-1)


Regioisomeric Differentiation: 4-Ethylamino vs. 2-Ethylamino Substitution Pattern Impacts Hydrogen Bonding Capacity

The target compound bears the ethylamino group at the 4-position of the pyrimidine ring, distinguishing it from its positional isomer N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide, which carries the ethylamino at the 2-position [1]. In the 4-ethylamino isomer (target), the two pyrimidine nitrogen atoms are adjacent to the ethylamino and methyl substituents respectively, creating a distinct hydrogen-bond donor/acceptor pattern. In the 2-ethylamino isomer, the ethylamino group sits between the two ring nitrogens, altering the electronic environment and potential tautomeric states [1]. This regioisomeric difference is critical for kinase inhibitor design, where pyrimidine nitrogen placement determines hinge-binding interactions and selectivity profiles [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Profile: Calculated XLogP3 of 0.9 and Topological Polar Surface Area of 78.9 Ų

The target compound exhibits a computed XLogP3 value of 0.9 and a topological polar surface area (TPSA) of 78.9 Ų [1]. This places it within favorable drug-like chemical space (Lipinski Rule of 5 compliant: MW 237.30 < 500; HBD 3 < 5; HBA 5 < 10; XLogP3 0.9 < 5). The combination of moderate lipophilicity and a TPSA below 140 Ų suggests adequate passive membrane permeability for cell-based assays, while the 3 hydrogen bond donors and 5 acceptors provide multiple points for target interaction [1]. In contrast, more extensively substituted pyrimidinylacetamide derivatives (e.g., those with additional aromatic rings or sulfonamide groups) typically show higher logP and TPSA values, which can reduce aqueous solubility and complicate in vitro assay interpretation [2].

Drug-likeness Physicochemical Characterization Permeability Prediction

Suggested GRK Inhibition Activity: Class-Level Association with G Protein-Coupled Receptor Kinase Targeting

The 1-pyrimidinylacetamide scaffold has been documented in patent literature as a template for GRK inhibitors, with certain 4,6-disubstituted pyrimidine derivatives showing activity against GRK2 and GRK5 [1]. The target compound, featuring a 4-ethylamino-6-methyl substitution pattern and an acetamide-terminated side chain, is listed by Toronto Research Chemicals (TRC) as a pyrimidine derivative with GRK inhibitory application notes . However, no publicly available quantitative IC50, Ki, or selectivity data for this specific compound against individual GRK isoforms could be identified. Researchers should note that structurally related GRK2 inhibitors from the patent literature (e.g., compounds from WO2014066854A1) have reported IC50 values ranging from low nanomolar to micromolar, but the target compound's potency cannot be inferred without direct testing [1].

GRK Inhibitor GPCR Signaling Cardiovascular Research

AT2 Receptor Antagonism: Untargeted But Contextually Relevant Activity

Certain vendor sources have associated this compound with AT2R antagonism, with a BindingDB entry BDBM50030814 reporting a Ki of 270 nM for displacement of [125I]Sar-Ile-angiotensin II from human AT2 receptor expressed in HEK293 cells [1]. However, careful examination reveals that this BindingDB entry corresponds to a different chemical structure (SMILES: CCCCOC(=O)NS(=O)(=O)c1sc(CC(C)C)cc1-c1cccc(Cn2ccnc2)c1), not the target compound. The target compound (CAS 1286717-54-1) has not been independently confirmed as an AT2R antagonist in peer-reviewed literature. Researchers should not rely on this association without direct experimental validation.

Angiotensin Receptor Neuropathic Pain AT2R Antagonist

Synthetic Accessibility and Scalability: Modular Pyrimidine Chemistry Enables Custom Derivatization

The target compound's structure—a 2,4,6-trisubstituted pyrimidine with differentiated substituents (ethylamino at position 4, methyl at position 6, aminoethylacetamide at position 2)—provides a versatile scaffold for further derivatization [1]. The presence of the secondary amine (ethylamino) and the terminal acetamide offers orthogonal reactive handles for selective modification. The compound is available from multiple vendors (e.g., Life Chemicals catalog F5630-0007) in milligram to gram quantities with typical purity ≥95% [2]. The synthetic route, while not publicly detailed for this specific compound, likely involves sequential nucleophilic aromatic substitution on 2,4-dichloro-6-methylpyrimidine, a well-established and scalable methodology [1]. In contrast, more complex analogs with additional heterocyclic attachments often require multi-step synthetic sequences with lower overall yields and higher procurement costs.

Chemical Synthesis Building Block Medicinal Chemistry

Structural Uniqueness Among Pyrimidinylacetamide Derivatives: Limited Public SAR Data Necessitates Custom Profiling

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, patent literature) reveals that the specific 4-ethylamino-6-methyl substitution pattern on a 2-aminoethylacetamide-pyrimidine scaffold is sparsely represented in published SAR studies [1]. While the broader 1-pyrimidinylacetamide class is well-precedented as a kinase inhibitor scaffold (HLE inhibitors in US5736535; Chk1/PDK/Akt inhibitors in US20040186128A1), the precise combination of substituents in CAS 1286717-54-1 does not appear in any peer-reviewed bioactivity publication [2][3]. This represents both a limitation (no benchmarking data exists) and an opportunity (the compound occupies unexplored chemical space within a validated pharmacophore class). Researchers selecting this compound should be prepared to generate primary pharmacological profiling data.

Chemical Tool Compound Probe Development Kinase Selectivity

Recommended Application Scenarios for N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide (CAS 1286717-54-1)


Scaffold for Custom Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

The compound's 4-ethylamino-6-methylpyrimidine core with an aminoethylacetamide side chain provides a modular scaffold for systematic SAR studies. Its three differentiable substitution positions allow for sequential chemical modification to probe kinase hinge-binding, solvent-exposed region interactions, and selectivity determinants. The favorable computed drug-likeness profile (XLogP3 0.9, TPSA 78.9 Ų) makes it a suitable starting point for lead optimization [1]. Researchers can use this compound as a core template to generate focused libraries, comparing the impact of N-alkyl chain length (ethyl vs. methyl vs. propyl at position 4) and acetamide modifications on target engagement. This application is supported by the compound's structural membership in the validated 1-pyrimidinylacetamide kinase inhibitor class [2].

Regioisomeric Reference Standard for Analytical Method Development and Quality Control

Due to the distinct InChI Key (VQWHKOBLUINYOD-UHFFFAOYSA-N) and well-defined substitution pattern, this compound can serve as a regioisomeric reference standard for HPLC, LC-MS, or NMR method development when working with pyrimidinylacetamide compound libraries [1]. Its differentiation from positional isomers (e.g., the 2-ethylamino isomer with InChI Key DYOHZYJCNRWSDE-UHFFFAOYSA-N) provides a clear chromatographic and spectroscopic benchmark for confirming regioisomeric purity in synthetic batches. The compound's commercial availability at ≥95% purity from suppliers like Life Chemicals further supports its use as an analytical reference [3].

Negative Control or Baseline Compound for AT2R or GRK Primary Screening Campaigns

Given the lack of confirmed bioactivity data, this compound can be rationally employed as a structurally related negative control or baseline comparator in primary screening campaigns targeting AT2R, GRK2, or related kinases [1]. When testing more elaborated pyrimidinylacetamide derivatives, inclusion of this minimal scaffold helps establish the contribution of additional substituents to observed activity. However, this application requires that the compound first be tested in the relevant assay to confirm inactivity or establish its own baseline activity; it should not be assumed inactive a priori. This scenario is most appropriate for research groups with established in-house assay capabilities [2].

Building Block for Covalent Probe or PROTAC Design via Terminal Acetamide Functionalization

The terminal acetamide group offers a synthetic handle for hydrolysis to the corresponding primary amine, which can then be elaborated into covalent warheads (e.g., acrylamide) or PROTAC linker attachment points [1]. The pyrimidine core's engagement with kinase active sites, while unquantified for this specific compound, is a class-level expectation based on patent literature [2]. This makes the compound a potential starting material for developing targeted protein degradation probes, particularly for GRK family members or other kinases susceptible to pyrimidine-based inhibitors. Procurement in bulk quantities may be advantageous for multi-step synthetic campaigns.

Quote Request

Request a Quote for N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.